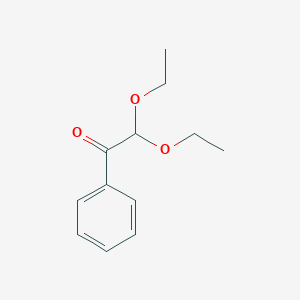

2,2-Diethoxyacetophenone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66180. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-diethoxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZHFBODNLEQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052294 | |

| Record name | 2,2-Diethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6175-45-7 | |

| Record name | 2,2-Diethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6175-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diethoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2,2-diethoxy-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Diethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxy-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4BCZ1MAK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Diethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for 2,2-diethoxyacetophenone, a key photoinitiator in ultraviolet (UV) curing applications. This document details the most plausible synthetic routes, including the Williamson ether synthesis from α,α-dihaloacetophenones and the acid-catalyzed acetalization of phenylglyoxal (B86788). Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to assist researchers and professionals in the successful synthesis and characterization of this compound.

Introduction

This compound, also known as phenylglyoxal diethyl acetal, is an organic compound widely utilized as a photoinitiator in UV-curable coatings, inks, and adhesives. Its primary function is to absorb UV radiation and generate reactive species that initiate polymerization. This guide explores the fundamental chemical principles and practical methodologies for its synthesis.

Synthesis Pathways and Mechanisms

Two primary synthetic routes for this compound are prevalent in laboratory and industrial settings: the Williamson ether synthesis from a dihalogenated precursor and the acid-catalyzed acetalization of phenylglyoxal.

Pathway 1: Williamson Ether Synthesis from α,α-Dichloroacetophenone

This pathway involves a double nucleophilic substitution reaction where sodium ethoxide displaces two chloride ions from α,α-dichloroacetophenone. This method is an extension of the classic Williamson ether synthesis.

Reaction Scheme:

C₆H₅COCH₂Cl₂ + 2 NaOCH₂CH₃ → C₆H₅COCH(OCH₂CH₃)₂ + 2 NaCl

The reaction proceeds via a two-step nucleophilic substitution (SN2) mechanism. The ethoxide ion, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atoms.

Mechanism Diagram:

Caption: Williamson Ether Synthesis of this compound.

Pathway 2: Acid-Catalyzed Acetalization of Phenylglyoxal

This method involves the reaction of phenylglyoxal with an excess of ethanol (B145695) in the presence of an acid catalyst. The reaction can also be efficiently carried out using triethyl orthoformate, which acts as both a reactant and a dehydrating agent.

Reaction Scheme (with Ethanol):

C₆H₅COCHO + 2 CH₃CH₂OH ⇌ C₆H₅COCH(OCH₂CH₃)₂ + H₂O

The mechanism proceeds through the formation of a hemiacetal intermediate, which is then protonated and subsequently attacked by a second molecule of ethanol to form the stable acetal.

Mechanism Diagram:

Caption: Acid-Catalyzed Acetalization of Phenylglyoxal.

Experimental Protocols

Protocol 1: Synthesis from α,α-Dichloroacetophenone

This protocol is adapted from established procedures for Williamson ether synthesis.

Materials:

-

α,α-Dichloroacetophenone

-

Sodium metal

-

Anhydrous ethanol

-

Dry diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2 equivalents) in anhydrous ethanol (excess) under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.[1]

-

Reaction: Cool the sodium ethoxide solution to room temperature. Add a solution of α,α-dichloroacetophenone (1 equivalent) in dry diethyl ether dropwise to the stirred sodium ethoxide solution.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis from Phenylglyoxal and Triethyl Orthoformate

This protocol is based on general acid-catalyzed acetalization reactions.

Materials:

-

Phenylglyoxal monohydrate

-

Triethyl orthoformate

-

Anhydrous ethanol

-

p-Toluenesulfonic acid (catalyst)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylglyoxal monohydrate (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Reaction: Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting oil by vacuum distillation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6175-45-7 | [2] |

| Molecular Formula | C₁₂H₁₆O₃ | [2] |

| Molecular Weight | 208.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 131-134 °C at 10 mmHg | [3] |

| Density | 1.034 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.499 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignments | Reference |

| ¹H NMR (CDCl₃) | δ 1.25 (t, 6H, 2 x -OCH₂CH₃), 3.60 (q, 4H, 2 x -OCH₂CH₃), 5.10 (s, 1H, -CH(OEt)₂), 7.30-7.50 (m, 3H, Ar-H), 8.00-8.15 (m, 2H, Ar-H) | [4] |

| ¹³C NMR (CDCl₃) | δ 15.2 (-OCH₂CH₃), 60.5 (-OCH₂CH₃), 102.5 (-CH(OEt)₂), 128.0, 128.5, 133.0, 135.0 (Ar-C), 194.0 (C=O) | [5] |

| IR (neat, cm⁻¹) | ~3060 (Ar C-H stretch), ~2975, 2870 (Aliphatic C-H stretch), ~1690 (C=O stretch), ~1595, 1450 (Ar C=C stretch), ~1100-1050 (C-O stretch) | [2] |

| Mass Spectrum (m/z) | 208 (M⁺), 163, 135, 105 (base peak), 77 | [6] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis.

Conclusion

This technical guide has outlined the principal synthesis pathways, detailed mechanisms, and practical experimental protocols for the preparation of this compound. The provided quantitative data and spectroscopic information will serve as a valuable resource for researchers and professionals in the fields of organic synthesis, polymer chemistry, and materials science. Successful synthesis and purification are readily achievable by following the detailed procedures and paying close attention to reaction conditions and purification techniques.

References

- 1. Acetophenone [webbook.nist.gov]

- 2. This compound | C12H16O3 | CID 22555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 6175-45-7 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(6175-45-7) 13C NMR spectrum [chemicalbook.com]

- 6. This compound(6175-45-7) MS spectrum [chemicalbook.com]

A Technical Guide to the Spectroscopic Profile of 2,2-Diethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Diethoxyacetophenone (CAS No: 6175-45-7), a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of this compound is C₆H₅COCH(OCH₂CH₃)₂. The spectroscopic data are pivotal for its structural elucidation and purity assessment. The quantitative data are summarized in the tables below.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

While a publicly available, fully assigned spectrum with coupling constants is not available, the expected chemical shifts and multiplicities can be predicted based on the molecular structure. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).[1]

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (Aromatic, ortho) | ~8.0-8.2 | Multiplet | 2H |

| H-b (Aromatic, meta/para) | ~7.3-7.6 | Multiplet | 3H |

| H-c (Acetal CH) | ~5.1-5.3 | Singlet | 1H |

| H-d (Methylene, -OCH₂-) | ~3.6-3.8 | Quartet | 4H |

| H-e (Methyl, -CH₃) | ~1.2-1.4 | Triplet | 6H |

¹³C NMR (Carbon-13 NMR) Data

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~190-195 |

| C-q (Aromatic, Quaternary) | ~135-140 |

| C-a (Aromatic, ortho) | ~128-130 |

| C-b (Aromatic, para) | ~132-134 |

| C-c (Aromatic, meta) | ~128-130 |

| C-d (Acetal CH) | ~100-105 |

| C-e (Methylene, -OCH₂-) | ~60-65 |

| C-f (Methyl, -CH₃) | ~15-20 |

The IR spectrum reveals the functional groups present in the molecule. The data below represents the characteristic absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3060 | Medium | C-H (Aromatic) | Stretching |

| ~2980, ~2870 | Medium-Strong | C-H (Aliphatic) | Stretching |

| ~1690 | Strong | C=O (Ketone, conjugated) | Stretching |

| ~1600, ~1450 | Medium-Weak | C=C (Aromatic) | Stretching |

| ~1100-1050 | Strong | C-O (Ether/Acetal) | Stretching |

| ~750, ~690 | Strong | C-H (Aromatic) | Out-of-plane Bending |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~242-250 | Not available | Ethanol (B145695)/Hexane | π → π |

| ~325 | Not available | Ethanol/Hexane | n → π |

The absorption at ~242-250 nm is attributed to the π → π* transition of the conjugated system involving the benzene (B151609) ring and the carbonyl group.[4][5] The weaker absorption at ~325 nm is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons.[4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample (liquid)

-

Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing:

-

Perform a background correction.

-

Identify and label the major absorption peaks.

-

Objective: To determine the wavelengths of maximum absorption (λmax) for the electronic transitions in this compound.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol or hexane)

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Spectrum Acquisition:

-

Fill a second quartz cuvette with the sample solution and place it in the sample beam.

-

Scan the spectrum over the selected wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical connections between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical integration of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide to the Quantum Yield and Photochemistry of 2,2-Diethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxyacetophenone (DEAP), a prominent member of the α-alkoxyacetophenone class of compounds, is a widely utilized photoinitiator in various industrial applications, including the synthesis of hydrogels for drug delivery systems. Its efficacy is rooted in its photochemical reactivity, specifically its propensity to undergo Norrish Type I and Type II cleavage upon absorption of ultraviolet (UV) radiation, leading to the formation of reactive radical species that can initiate polymerization. A thorough understanding of its photochemistry and the efficiency of these processes, quantified by the quantum yield (Φ), is paramount for optimizing its use in research and development.

This technical guide provides a comprehensive overview of the quantum yield and photochemistry of this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates quantitative data, details experimental protocols for key analyses, and presents visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of its photo-induced behavior.

Core Photochemical Pathways

Upon absorption of UV light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From these excited states, it primarily partakes in two competing photochemical reactions: Norrish Type I and Norrish Type II cleavage.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the adjacent carbon atom. This process results in the formation of a benzoyl radical and a diethoxymethyl radical. The Norrish Type I cleavage is considered a dominant and efficient pathway for generating initiating radicals in many acetophenone-based photoinitiators.

Norrish Type II Cleavage: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo cleavage to yield acetophenone (B1666503) and an enol ether, or it can cyclize to form a 3-oxetanol derivative. For many α-alkoxyacetophenones, the Norrish Type II reaction is a significant deactivation pathway.

There is some discrepancy in the literature regarding the predominant pathway for this compound. Some studies suggest that the Norrish Type II reaction is the major route, with no other significant products observed. In contrast, other findings indicate a notable contribution from the Norrish Type I cleavage, with a reported ratio of Norrish Type I to Norrish Type II to oxetanol formation being approximately 2:1:2. This suggests that the reaction conditions, such as the solvent and the presence of other molecules, can significantly influence the branching ratio between these two pathways.

Primary photochemical pathways of this compound.

Quantitative Data: Quantum Yields

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event (e.g., product formation or reactant disappearance) divided by the number of photons absorbed by the system. The following table summarizes the reported quantum yields for the photolysis of α-alkoxyacetophenones, including data for a compound structurally similar to this compound, under various experimental conditions.

| Compound | Solvent | Irradiation Wavelength (nm) | Product | Quantum Yield (Φ) | Reference |

| α-ethoxyacetophenone | Benzene | 313 | Acetophenone | ~1.0 (total) | [1] |

| 3-Oxetanol | - | [1] | |||

| α-ethoxyacetophenone | t-Butyl Alcohol | 313 | Acetophenone | <0.5 (total) | [1] |

| 3-Oxetanol | - | [1] | |||

| α-ethoxyacetophenone | Acetonitrile (B52724) | 313 | Acetophenone | <0.5 (total) | [1] |

| 3-Oxetanol | - | [1] | |||

| α-methoxyacetophenone | Benzene | 313 | Acetophenone | ~1.0 (total) | [1] |

| 3-Oxetanol | - | [1] | |||

| α-isopropoxyacetophenone | Benzene | 313 | Acetophenone | ~1.0 (total) | [1] |

| 3-Oxetanol | - | [1] |

Note: The data presented is for α-alkoxyacetophenones, which are structurally related to this compound and provide insight into its expected photochemical behavior. The total quantum yield refers to the combined efficiency of acetophenone and 3-oxetanol formation.

Experimental Protocols

Accurate determination of quantum yields and characterization of photochemical reactions require rigorous experimental procedures. This section outlines the methodologies for key experiments.

Determination of Photon Flux: Potassium Ferrioxalate (B100866) Actinometry

Chemical actinometry is the gold standard for measuring the photon flux of a light source. The potassium ferrioxalate actinometer is widely used due to its high sensitivity and well-characterized quantum yields in the UV-Vis region.

Materials:

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), 0.05 M

-

1,10-phenanthroline (B135089) solution

-

Sodium acetate (B1210297) buffer

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for calibration standards

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Photochemical reactor with a monochromatic light source

Procedure:

-

Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a foil-wrapped container.

-

Irradiation:

-

Pipette a known volume of the actinometer solution into a quartz cuvette.

-

Irradiate the solution in the photochemical reactor for a precisely measured time. The irradiation time should be chosen to ensure low conversion (typically <10%) to avoid inner filter effects.

-

A non-irradiated sample (dark control) should be prepared and kept under the same conditions.

-

-

Development of Ferroin (B110374) Complex:

-

After irradiation, take a known aliquot of the irradiated solution and the dark control.

-

To each aliquot, add the 1,10-phenanthroline solution and the sodium acetate buffer to form the intensely colored ferroin complex ([Fe(phen)₃]²⁺).

-

Allow the solutions to stand in the dark for color development (typically 30 minutes).

-

-

Spectrophotometric Measurement: Measure the absorbance of the ferroin complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer, with the dark control as the blank.

-

Calibration and Calculation:

-

Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous sulfate.

-

Develop the color of the standards with 1,10-phenanthroline and the buffer and measure their absorbance to create a calibration curve (Absorbance vs. [Fe²⁺]).

-

From the calibration curve, determine the concentration of Fe²⁺ formed in the irradiated actinometer solution.

-

The photon flux (I₀) in Einsteins per second can be calculated using the following equation: I₀ = (moles of Fe²⁺ formed) / (Φ_act * t * f) where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength, t is the irradiation time in seconds, and f is the fraction of light absorbed by the solution.

-

Workflow for determining photon flux using potassium ferrioxalate actinometry.

Photoproduct Analysis and Quantum Yield Calculation

Once the photon flux of the light source is known, the quantum yield of the photochemical reaction of this compound can be determined by quantifying the amount of product formed or reactant consumed.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., benzene, acetonitrile) at a concentration that ensures significant light absorption at the irradiation wavelength.

-

Irradiation: Irradiate the sample solution under the exact same conditions (light source, geometry, volume, and irradiation time) as the actinometry experiment. A dark control sample should also be prepared.

-

Product Quantification:

-

After irradiation, analyze the sample and the dark control using a suitable analytical technique to quantify the concentration of the photoproducts (e.g., acetophenone, 3-oxetanol) or the remaining this compound.

-

Gas Chromatography (GC): A GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., SP-2401-DB coated) can be used. Temperature programming may be required to achieve good separation of the reactants and products. Calibration with authentic standards is necessary for quantitative analysis.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC system with a UV detector is also suitable. A C18 column with a mobile phase of acetonitrile and water is a common choice for separating aromatic ketones.

-

-

Quantum Yield Calculation: The quantum yield (Φ) for the formation of a specific product is calculated as: Φ = (moles of product formed) / (I₀ * t * f) where I₀ is the photon flux determined from actinometry, t is the irradiation time, and f is the fraction of light absorbed by the this compound solution.

Study of Transient Intermediates: Laser Flash Photolysis

Laser flash photolysis (LFP) is a powerful technique for studying the kinetics and spectra of short-lived transient species, such as excited states and radicals, generated during a photochemical reaction.

Experimental Setup:

-

A pulsed laser (e.g., Nd:YAG laser with a harmonic generator to produce UV excitation) provides the excitation pulse.

-

A continuous wave lamp (e.g., xenon arc lamp) serves as the analyzing light source.

-

A monochromator selects the monitoring wavelength.

-

A fast detector (e.g., photomultiplier tube) and a digital oscilloscope record the change in absorbance over time.

Procedure:

-

Sample Preparation: A solution of this compound in the desired solvent is placed in a quartz cuvette and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the excited states by oxygen.

-

Data Acquisition:

-

The sample is excited with a short laser pulse.

-

The change in absorbance at a specific wavelength is monitored as a function of time after the laser flash.

-

By repeating the experiment at different monitoring wavelengths, a time-resolved transient absorption spectrum can be constructed.

-

-

Data Analysis:

-

The decay kinetics of the transient species can be analyzed to determine their lifetimes and reaction rate constants.

-

The transient absorption spectra help in the identification of the intermediates (e.g., the triplet excited state of DEAP, the benzoyl radical). For instance, the benzoyl radical exhibits a characteristic transient absorption in the near-UV region.

-

Conclusion

This compound exhibits a rich and complex photochemistry dominated by Norrish Type I and Type II cleavage pathways. The efficiency of these reactions, as indicated by the quantum yields, is sensitive to the surrounding environment, particularly the solvent. A thorough understanding of these photochemical processes and the ability to accurately measure their quantum yields are crucial for the rational design and optimization of photopolymerization systems in various applications, including the development of advanced drug delivery platforms. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the photochemistry of this compound and other photoinitiators with high precision and reliability. Further research to definitively elucidate the factors governing the competition between the Norrish Type I and Type II pathways will be invaluable for fine-tuning the performance of this important photoinitiator.

References

An In-Depth Technical Guide to the Solubility and Stability of 2,2-Diethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2,2-Diethoxyacetophenone (DEAP), a widely used photoinitiator. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are considering the application of this compound. The guide details quantitative solubility data, explores its stability under various conditions—including photolytic, thermal, and hydrolytic stress—and provides standardized experimental protocols for the evaluation of these properties. Visual representations of key pathways and experimental workflows are included to facilitate a deeper understanding of the core characteristics of this compound.

Introduction

This compound, also known as DEAP, is a Type I photoinitiator critical in various industrial and research applications, particularly in UV-curable systems.[1][2] Its efficacy is intrinsically linked to its solubility in specific media and its stability under diverse environmental conditions. A thorough understanding of these properties is paramount for optimizing formulation, ensuring product performance, and maintaining shelf-life. This guide synthesizes available technical data to provide a detailed resource on the solubility and stability profile of DEAP.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6175-45-7 | [3] |

| Molecular Formula | C₁₂H₁₆O₃ | [4] |

| Molecular Weight | 208.26 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Density | 1.034 g/mL at 25 °C | [3] |

| Boiling Point | 131-134 °C at 10 mmHg | [3] |

| Flash Point | 110 °C (closed cup) | [3] |

| Vapor Pressure | 0.01 mmHg at 20 °C | [3] |

Solubility Characteristics

This compound is characterized by its limited aqueous solubility and good solubility in common organic solvents.[5][6] This characteristic is crucial for its application in non-aqueous formulations.

Aqueous Solubility

The solubility of this compound in water is low. A reported value is 0.16 g/L at 25 °C.[1][7] This low water solubility makes it suitable for applications where the photoinitiator needs to remain in an organic phase.

Organic Solvent Solubility

While it is widely stated that this compound is soluble in organic solvents, specific quantitative data is sparse in publicly available literature.[5][6] It is known to be miscible with many common organic solvents used in coatings, inks, and adhesives. The principle of "like dissolves like" suggests good solubility in polar aprotic and non-polar organic solvents.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent Type | Solubility |

| Water | Practically Insoluble[4] |

| Common Organic Solvents | Soluble[5] |

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a liquid photoinitiator like this compound involves the following steps:

Protocol: Gravimetric Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. An overhead shaker or magnetic stirrer can be used.

-

Phase Separation: Centrifuge the vial at a high speed (e.g., 5,000 rpm for 30 minutes) to separate the undissolved solute from the saturated solution.[8]

-

Sample Extraction: Carefully extract a known volume of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the extracted sample under reduced pressure or gentle heating.

-

Quantification: Weigh the remaining residue (dissolved this compound).

-

Calculation: Calculate the solubility in g/100 mL or other desired units.

Figure 1: Experimental workflow for gravimetric solubility determination.

Stability Characteristics

The stability of this compound is a critical factor in its handling, storage, and application. It is generally stable under normal storage conditions but can degrade under exposure to UV light, elevated temperatures, and strong oxidizing agents.[1]

Photostability

As a photoinitiator, this compound is designed to be photolabile. Upon exposure to UV radiation, it undergoes a Norrish Type I cleavage, which is the primary mechanism for the generation of free radicals that initiate polymerization.[9] This process involves the homolytic cleavage of the α-carbon-carbonyl bond.

The primary photodegradation pathway leads to the formation of a benzoyl radical and a diethoxymethyl radical.[9] Studies have indicated a ratio of Norrish Type I to Norrish Type II cleavage of 2:1:2, suggesting that Norrish Type I is a dominant pathway.[9]

Figure 2: Photodegradation pathway of this compound via Norrish Type I cleavage.

Thermal Stability

Hydrolytic Stability

Given its very low water solubility, the hydrolytic stability of this compound in aqueous environments is generally high under neutral conditions. However, the acetal (B89532) group may be susceptible to hydrolysis under acidic conditions, although specific kinetic data is not widely published.

Experimental Protocol for Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of this compound under various stress conditions.

Protocol: Stability-Indicating HPLC Assay

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Treat a solution of DEAP in a suitable solvent with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the DEAP solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid or liquid sample of DEAP to dry heat (e.g., 105 °C) for a specified time.

-

Photodegradation: Expose a solution of DEAP to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where DEAP and its degradation products have significant absorbance (e.g., 254 nm).

-

-

Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately separate and quantify DEAP in the presence of its degradation products.[10]

Figure 3: Workflow for a stability-indicating HPLC method.

Conclusion

This compound is a photoinitiator with well-defined photolytic degradation pathways, making it highly effective in UV-curing applications. Its solubility is largely confined to organic solvents, with very low miscibility in water. While it exhibits good thermal stability under recommended storage conditions, exposure to high temperatures and strong oxidants should be avoided. The provided experimental protocols offer a framework for researchers to conduct their own detailed assessments of its solubility and stability in specific formulations and environments. Further research to quantify its solubility in a broader range of organic solvents and to determine its precise thermal decomposition profile would be beneficial for the scientific community.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound, >95% 6175-45-7 India [ottokemi.com]

- 3. This compound 95 6175-45-7 [sigmaaldrich.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Page loading... [guidechem.com]

- 6. CAS 6175-45-7: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | CAS#:6175-45-7 | Chemsrc [chemsrc.com]

- 8. nanopartikel.info [nanopartikel.info]

- 9. This compound | 6175-45-7 | Benchchem [benchchem.com]

- 10. japsonline.com [japsonline.com]

In-Depth Technical Guide: The Norrish Type I Cleavage Mechanism of 2,2-Diethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxyacetophenone, a well-established photoinitiator, plays a crucial role in various photochemical applications, including polymer chemistry and organic synthesis. Its efficacy lies in its ability to undergo a Norrish Type I cleavage upon exposure to ultraviolet (UV) radiation, generating reactive radical species that can initiate polymerization or other chemical transformations. This technical guide provides a comprehensive overview of the Norrish Type I cleavage mechanism of this compound, detailing the underlying principles, experimental methodologies, and key reactive intermediates.

The Norrish Type I Reaction: A Fundamental Overview

The Norrish Type I reaction is a photochemical process that involves the homolytic cleavage of the α-carbon-carbon bond of a ketone or aldehyde upon excitation by UV light.[1] This α-cleavage results in the formation of two radical fragments: an acyl radical and an alkyl radical.[1][2] The reaction proceeds through the initial absorption of a photon by the carbonyl group, which promotes the molecule to an excited singlet state (S₁). From this state, it can either undergo cleavage directly or transition to a more stable triplet state (T₁) via intersystem crossing, from which cleavage then occurs.[1]

The general mechanism can be depicted as follows:

-

Photoexcitation: The carbonyl group of the ketone absorbs a photon, leading to an n → π* transition and the formation of an excited singlet state.

-

Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to form a more stable triplet state.

-

α-Cleavage: The excited molecule (either singlet or triplet) undergoes homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon, generating an acyl radical and an alkyl radical.

-

Secondary Reactions: The resulting radicals can participate in various secondary reactions, including:

-

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new alkyl radical.

-

Recombination: The radical fragments can recombine to reform the original ketone or form new products.

-

Disproportionation: Hydrogen transfer between radicals can lead to the formation of an alkane and an alkene.

-

Initiation of Polymerization: In the presence of monomers, the generated radicals can initiate a polymerization chain reaction.

-

Norrish Type I Cleavage of this compound

In the case of this compound, the α-carbon is substituted with two ethoxy groups. Upon UV irradiation, the molecule undergoes cleavage of the bond between the carbonyl group and the α-carbon, yielding a benzoyl radical and a diethoxymethyl radical.

Key Reaction Steps:

-

Excitation: this compound absorbs a UV photon, promoting it to an excited state.

-

α-Cleavage: The excited molecule undergoes Norrish Type I cleavage to form a benzoyl radical and a 1,1-diethoxyethyl radical.

It is important to note that for some α-alkoxyacetophenones, the Norrish Type II reaction, which involves intramolecular hydrogen abstraction, can be a competing pathway. However, the α-cleavage of the Norrish Type I reaction is a key process for the photoinitiation capabilities of this compound.

Quantitative Data

While specific quantitative data for the Norrish Type I cleavage of this compound is not extensively available in the public domain, the efficiency of photoinitiators is generally characterized by their quantum yield (Φ). The quantum yield represents the number of molecules undergoing a specific photochemical event (in this case, α-cleavage) per photon absorbed. For efficient photoinitiators, the quantum yield for radical generation is typically high.

| Parameter | Value | Reference |

| Molar Mass | 208.25 g/mol | [3] |

| Density | 1.034 g/mL at 25 °C | [4] |

| Boiling Point | 131-134 °C at 10 mmHg | [4] |

| CAS Number | 6175-45-7 | [3] |

Experimental Protocols

The study of the Norrish Type I cleavage mechanism often involves techniques such as laser flash photolysis and transient absorption spectroscopy.

Laser Flash Photolysis (LFP)

Objective: To generate and detect transient radical species produced during the photolysis of this compound.

Methodology:

-

A solution of this compound in a suitable solvent (e.g., acetonitrile, benzene) is prepared.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited states and scavenging of the radical intermediates by oxygen.

-

The sample is irradiated with a short, high-intensity laser pulse of a specific wavelength (e.g., 355 nm from a Nd:YAG laser) that is absorbed by the photoinitiator.[5]

-

A second, lower-intensity probe light beam is passed through the sample, perpendicular to the excitation laser beam.

-

The change in absorbance of the probe light is monitored over time using a fast detector, such as a photomultiplier tube, connected to an oscilloscope.[5]

-

The transient absorption spectrum is constructed by plotting the change in absorbance as a function of wavelength at a specific time delay after the laser pulse. This allows for the identification of the transient species based on their characteristic absorption spectra.

-

The kinetics of the decay of the transient species are analyzed to determine their lifetimes and reaction rate constants.

Quantum Yield Determination

Objective: To quantify the efficiency of the Norrish Type I cleavage.

Methodology:

-

A solution of this compound of known concentration in a suitable solvent is prepared.

-

The solution is irradiated with a monochromatic light source of known intensity (photon flux) at a wavelength where the photoinitiator absorbs.

-

The disappearance of the starting material or the formation of a specific product is monitored over time using a suitable analytical technique, such as UV-Vis spectrophotometry or gas chromatography.

-

A chemical actinometer, a compound with a well-known quantum yield, is often used to accurately measure the photon flux of the light source.[6][7][8]

-

The quantum yield is calculated by relating the number of molecules reacted or formed to the number of photons absorbed by the solution.[9][10]

Visualization of the Mechanism

The following diagrams illustrate the key pathways in the Norrish Type I cleavage of this compound.

Caption: Norrish Type I cleavage of this compound.

Caption: Experimental workflow for studying the photolysis.

Conclusion

The Norrish Type I cleavage of this compound is a fundamental photochemical reaction that underpins its utility as a photoinitiator. Upon UV irradiation, it efficiently generates a benzoyl radical and a diethoxymethyl radical, which can initiate a variety of chemical processes. Understanding the mechanism, kinetics, and influential factors of this reaction is critical for optimizing its performance in various applications, from the development of advanced polymer materials to the design of novel synthetic methodologies. Further research focusing on precise quantum yield measurements and detailed transient absorption studies will continue to enhance our understanding and expand the applications of this important photoinitiator.

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. This compound | C12H16O3 | CID 22555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95 6175-45-7 [sigmaaldrich.com]

- 5. scielo.br [scielo.br]

- 6. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. omlc.org [omlc.org]

- 10. Quantum yield of conversion of the photoinitiator camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Diethoxyacetophenone (CAS Number: 6175-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxyacetophenone, identified by the CAS number 6175-45-7, is an organic compound with the chemical formula C₁₂H₁₆O₃.[1] It is also known by several synonyms, including α,α-Diethoxyacetophenone, Phenylglyoxal 2-diethyl acetal, and the common abbreviation DEAP.[2][3] This compound presents as a colorless to pale yellow liquid with a sweet, floral odor.[3][4] Structurally, it is an acetophenone (B1666503) derivative featuring two ethoxy groups attached to the alpha-carbon.

The primary application of this compound lies in its function as a photoinitiator.[5] Specifically, it is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals.[6][7] This property makes it highly effective for initiating the polymerization of acrylate-based resins, and it is widely used in UV-curable coatings, adhesives, and inks.[5] Its use is particularly advantageous in applications where a non-yellowing finish is crucial, as its photolysis products are less likely to cause discoloration.[8]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for the determination of these properties, and visualizations of its synthesis and mechanism of action in photopolymerization.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sweet, floral | [3] |

| Density | 1.034 g/mL at 25 °C | [2][9] |

| Boiling Point | 131-134 °C at 10 mmHg | [2][9] |

| Refractive Index (n²⁰/D) | 1.499 | [2][9] |

| Vapor Pressure | 0.01 mmHg at 20 °C | [2][9] |

| Flash Point | 110 °C (230 °F) - closed cup | [2][9] |

| Water Solubility | Insoluble | [3] |

| Viscosity | 7 cP at 20 °C |

Table 2: Spectroscopic Data

| Spectroscopic Data | Details | Reference(s) |

| ¹³C NMR | Spectral data available | [10] |

| Infrared (IR) Spectrum | Spectral data available | |

| Mass Spectrum | Spectral data available | |

| UV Absorption Peaks | 242 nm, 325 nm | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical and chemical properties of this compound are provided below. Where specific experimental details for this compound are not available in the literature, standardized methodologies are described.

Determination of Boiling Point by Distillation

The boiling point of this compound was determined by vacuum distillation.

Methodology: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump to achieve the desired pressure.

-

Approximately 5-10 mL of this compound is placed in the distilling flask along with a magnetic stir bar or boiling chips.

-

The apparatus is sealed and the pressure is reduced to 10 mmHg.

-

The sample is heated gently using a heating mantle.

-

The temperature is recorded when the liquid is actively boiling and the refluxing vapor surrounds the thermometer bulb. The boiling range is noted as the bulk of the material distills.

-

The observed boiling point is reported at the recorded pressure.

Measurement of Density

The density of this compound was determined using a pycnometer.

Methodology:

-

A clean, dry pycnometer of a known volume is weighed empty.

-

The pycnometer is filled with distilled water at a known temperature (e.g., 25 °C) and weighed again to determine the mass of the water.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The pycnometer containing the sample is weighed.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer (determined from the mass and known density of water).

Measurement of Refractive Index

The refractive index of this compound was measured using an Abbe refractometer.

Methodology:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed and the light source is adjusted to illuminate the sample.

-

The knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read from the scale. The temperature is maintained at 20 °C using a water bath connected to the refractometer.

Determination of Flash Point (Closed-Cup Method)

The flash point of this compound was determined using a Pensky-Martens closed-cup tester.

Methodology:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the marked level.

-

The lid, which is equipped with a stirrer and an ignition source, is placed on the cup.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source (a small flame or an electric igniter) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon application of the ignition source.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of this compound was recorded to determine its absorption maxima.

Methodology:

-

A solution of this compound of a known concentration is prepared in a suitable UV-transparent solvent (e.g., methanol (B129727) or acetonitrile).[7]

-

A UV-Vis spectrophotometer is blanked using the pure solvent in a quartz cuvette.

-

The cuvette is then filled with the sample solution and the absorption spectrum is recorded over a range of wavelengths (e.g., 200-400 nm).

-

The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of this compound.

Methodology:

-

Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

-

The NMR tube is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

The ¹H and ¹³C NMR spectra are acquired.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed to determine the purity of this compound and identify any impurities.

Methodology:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

A small volume of the solution is injected into the gas chromatograph.

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.

-

The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound and any impurities by comparing the fragmentation pattern with library spectra.

Synthesis and Mechanism of Action

Synthesis of this compound

One reported method for the synthesis of this compound involves the reaction of phenylthioacetic acid morpholide with morpholine (B109124) and triethyl orthoformate.[11]

Mechanism of Photoinitiation: Norrish Type I Cleavage

Upon absorption of UV radiation, this compound undergoes a Norrish Type I cleavage, which is a homolytic cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon.[6] This process generates two free radicals: a benzoyl radical and a diethoxymethyl radical. These radicals then initiate the polymerization of monomers, such as acrylates.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the boiling point of a liquid organic compound by vacuum distillation.

References

- 1. This compound | C12H16O3 | CID 22555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-二乙氧基苯乙酮 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,2-Diethoxy Acetophenone, Photoinitiator DEAP, CAS 6175-45-7 For Sale [sellchems.com]

- 4. This compound, >95% 6175-45-7 India [ottokemi.com]

- 5. This compound | 6175-45-7 [chemicalbook.com]

- 6. Norrish reaction - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. 2,2-ジエトキシアセトフェノン ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound(6175-45-7) 13C NMR [m.chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

2,2-Diethoxyacetophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Diethoxyacetophenone, a key photoinitiator in various scientific and industrial applications, including drug development. This document details its fundamental molecular properties, experimental protocols for its application, and a visual representation of its role in photopolymerization.

Core Molecular and Physical Properties

This compound, also known as α,α-Diethoxyacetophenone, is an organic compound that plays a crucial role as a photoinitiator in free-radical polymerization. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃[1][2] |

| Molecular Weight | 208.26 g/mol [1] |

| CAS Number | 6175-45-7 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 131-134 °C at 10 mmHg |

| Density | 1.034 g/mL at 25 °C |

| Refractive Index | n20/D 1.499 |

Application in Photopolymerization for Hydrogel Synthesis

This compound is widely utilized as a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, it undergoes a unimolecular bond cleavage to generate free radicals, which in turn initiate the polymerization of monomers to form a crosslinked polymer network. This property is extensively leveraged in the fabrication of hydrogels for biomedical applications such as drug delivery, tissue engineering, and 3D cell culture.

Experimental Protocol: Hydrogel Synthesis via Photopolymerization

The following is a representative protocol for the synthesis of a hydrogel using this compound as a photoinitiator. This protocol is based on general methodologies for photopolymerization and can be adapted for specific applications, such as the preparation of hydrogel adsorbents.

Materials:

-

Monomer (e.g., N-isopropylacrylamide)

-

Crosslinker (e.g., N,N'-methylenebisacrylamide)

-

Photoinitiator: this compound

-

Solvent (e.g., deionized water or a suitable buffer)

-

UV light source (e.g., 365 nm)

Procedure:

-

Preparation of the Pre-polymer Solution:

-

Dissolve the desired amount of monomer and crosslinker in the chosen solvent. The concentrations will vary depending on the desired properties of the hydrogel.

-

Add this compound to the solution. A typical concentration ranges from 0.1% to 1% (w/v). Ensure the photoinitiator is completely dissolved. Stir the solution in the dark to prevent premature polymerization.

-

-

Photopolymerization:

-

Pour the pre-polymer solution into a mold of the desired shape.

-

Expose the solution to a UV light source. The exposure time and intensity of the UV light will influence the degree of crosslinking and the final mechanical properties of the hydrogel. This step should be performed in a well-ventilated area.

-

-

Purification:

-

After polymerization, the resulting hydrogel may contain unreacted monomers, crosslinkers, or photoinitiator. To remove these impurities, immerse the hydrogel in a large volume of the solvent (e.g., deionized water) for an extended period (e.g., 24-48 hours), changing the solvent periodically.

-

-

Characterization:

-

The synthesized hydrogel can be characterized for its swelling behavior, mechanical properties, and morphology using various analytical techniques.

-

Logical Workflow of Photopolymerization

The following diagram illustrates the key steps in the photopolymerization process initiated by this compound for the formation of a hydrogel network.

Caption: Workflow of hydrogel synthesis via photopolymerization.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is valuable for research purposes. A common laboratory-scale synthesis involves the reaction of phenacyl bromide with sodium ethoxide.

Experimental Protocol: Synthesis from Phenacyl Bromide

Materials:

-

Phenacyl bromide

-

Sodium metal

-

Absolute ethanol (B145695)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

-

Reaction with Phenacyl Bromide:

-

Cool the sodium ethoxide solution in an ice bath.

-

Dissolve phenacyl bromide in anhydrous diethyl ether and add it dropwise to the cooled sodium ethoxide solution with constant stirring.

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

-

Signaling Pathways and Logical Relationships

The primary "signaling pathway" for this compound in the context of its application is the free-radical polymerization cascade it initiates. The diagram below illustrates this logical relationship.

Caption: Free-radical polymerization initiated by this compound.

References

In-Depth Technical Guide to 2,2-Diethoxyacetophenone and its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Diethoxyacetophenone, a widely utilized photoinitiator in various chemical processes. This document details its synonyms and identifiers, physical and chemical properties, and provides an experimental protocol for its application in UV-curing.

Chemical Identity and Synonyms

This compound is an organic compound that plays a crucial role as a photoinitiator, particularly in formulations curable by ultraviolet (UV) light.[1] Due to its widespread use in academic and industrial research, it is known by a variety of synonyms in chemical literature and commercial catalogs. A thorough understanding of these alternative names is essential for comprehensive literature searches and material sourcing.

The primary IUPAC name for this compound is 2,2-diethoxy-1-phenylethan-1-one .[1] However, it is frequently referred to by several other names and acronyms. The most common of these is the abbreviation DEAP .[1] Other notable synonyms include Phenylglyoxal diethyl acetal and Benzoylformaldehyde Diethyl Acetal .[1]

For unambiguous identification, a range of chemical identifiers are used. The most critical of these is the CAS (Chemical Abstracts Service) Registry Number, which is 6175-45-7 .[1] Other significant identifiers are provided in the table below for ease of reference.

Table 1: Synonyms and Identifiers for this compound [1]

| Identifier Type | Identifier |

| IUPAC Name | 2,2-diethoxy-1-phenylethan-1-one |

| Common Abbreviation | DEAP, 2,2-DEAP |

| Other Synonyms | α,α-Diethoxyacetophenone, Phenylglyoxal 2-diethyl acetal, Benzoylformaldehyde Diethyl Acetal, Ethanone, 2,2-diethoxy-1-phenyl- |

| CAS Registry Number | 6175-45-7 |

| EC Number | 228-220-4 |

| Beilstein Registry Number | 2100306 |

| PubChem CID | 22555 |

| InChI | InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 |

| InChIKey | PIZHFBODNLEQBL-UHFFFAOYSA-N |

| SMILES | CCOC(C(=O)C1=CC=CC=C1)OCC |

Below is a graphical representation of the relationship between the primary name and its common synonyms.

Caption: Relationship between this compound and its common synonyms.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is vital for its proper handling, storage, and application in experimental settings. These properties dictate its behavior in different solvents and its reactivity under various conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.034 g/mL at 25 °C | |

| Boiling Point | 131-134 °C at 10 mmHg | |

| Flash Point | 110 °C (closed cup) | |

| Refractive Index | n20/D 1.499 | |

| Vapor Pressure | 0.01 mmHg at 20 °C | |

| Solubility | Soluble in most organic solvents. |

Spectral Data

Spectroscopic data is fundamental for the verification of the chemical structure and purity of this compound. The following tables summarize the key spectral data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Table 3: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | Multiplet | 2H | Aromatic protons (ortho to carbonyl) |

| ~7.5 | Multiplet | 3H | Aromatic protons (meta and para to carbonyl) |

| ~5.1 | Singlet | 1H | Methine proton (-CH(OEt)₂) |

| ~3.6 | Quartet | 4H | Methylene protons (-OCH₂CH₃) |

| ~1.2 | Triplet | 6H | Methyl protons (-OCH₂CH₃) |

Table 4: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Carbonyl carbon (C=O) |

| ~135 | Aromatic carbon (ipso to carbonyl) |

| ~133 | Aromatic carbon (para to carbonyl) |

| ~129 | Aromatic carbons (ortho to carbonyl) |

| ~128 | Aromatic carbons (meta to carbonyl) |

| ~103 | Acetal carbon (-CH(OEt)₂) |

| ~63 | Methylene carbons (-OCH₂CH₃) |

| ~15 | Methyl carbons (-OCH₂CH₃) |

Table 5: Key FTIR Spectral Data of this compound (Neat) [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2975, 2930, 2880 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | Carbonyl (C=O) stretch |

| ~1595, 1580, 1450 | Medium | Aromatic C=C stretch |

| ~1100-1050 | Strong | C-O (ether) stretch |

Experimental Protocols

This compound is predominantly used as a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon irradiation to generate free radicals, which in turn initiate polymerization.[2][3] Its primary application is in the UV curing of coatings, inks, and adhesives, particularly in systems based on acrylate (B77674) and methacrylate (B99206) monomers.

General Protocol for UV Curing of an Acrylate Formulation

This protocol provides a general procedure for the UV-initiated polymerization of a simple acrylate formulation using this compound as the photoinitiator. This can be adapted for various monomers and substrates.

Materials:

-

Monomer: e.g., Methyl methacrylate (MMA) or a multifunctional acrylate like Trimethylolpropane triacrylate (TMPTA)

-

Photoinitiator: this compound (DEAP)

-

Substrate: e.g., glass slide, metal panel

-

UV light source (e.g., medium-pressure mercury lamp, 365 nm)

-

Micropipettes

-

Spin coater (optional, for uniform film thickness)

-

Nitrogen purge (optional, to reduce oxygen inhibition)

Procedure:

-

Formulation Preparation:

-

In a small, amber glass vial to protect from ambient light, prepare the photocurable formulation.

-

A typical formulation consists of the monomer and the photoinitiator. The concentration of the photoinitiator can be varied, but a common starting point is 1-5% by weight relative to the monomer.

-

For example, to prepare a 2% by weight formulation, add 20 mg of this compound to 980 mg of the acrylate monomer.

-

Ensure the photoinitiator is completely dissolved in the monomer. This can be facilitated by gentle warming or vortexing.

-

-

Coating Application:

-

Apply a thin film of the formulation onto the desired substrate.

-

For consistent and uniform film thickness, a spin coater is recommended. The thickness can be controlled by adjusting the spin speed and duration.

-

Alternatively, a drawdown bar or a simple pipette can be used to spread the liquid formulation.

-

-

UV Curing:

-

Place the coated substrate under the UV lamp.

-

The distance from the lamp to the substrate and the irradiation time will depend on the lamp intensity and the specific formulation.

-

For a typical medium-pressure mercury lamp, an irradiation time of a few seconds to a few minutes is usually sufficient.

-

If oxygen inhibition is a concern (leading to a tacky surface), the curing can be performed under a nitrogen atmosphere.

-

-

Curing Assessment:

-

After irradiation, the liquid formulation should have transformed into a solid, tack-free film.

-

The degree of cure can be assessed qualitatively by touch (tackiness) or more quantitatively by techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

-

Workflow for UV Curing Protocol:

Caption: A simplified workflow for the UV curing of an acrylate formulation.

This guide serves as a foundational resource for professionals working with this compound. By providing a clear understanding of its nomenclature, properties, and a practical experimental protocol, it aims to facilitate its effective and safe use in research and development.

References

An In-Depth Technical Guide to the Fundamental Principles of Photoinitiation with Acetophenones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetophenones are a prominent class of organic compounds extensively utilized as photoinitiators in a wide array of applications, from industrial coatings and 3D printing to the synthesis of biocompatible hydrogels for drug delivery and tissue engineering. Their efficacy stems from their ability to absorb ultraviolet (UV) light and subsequently generate reactive radical species, which initiate polymerization. This guide provides a comprehensive overview of the core photochemical principles governing acetophenone-based photoinitiators, details key quantitative parameters, outlines experimental protocols for their characterization, and discusses their relevance in biomedical research and development.

Core Principles of Acetophenone (B1666503) Photoinitiation

The photoinitiation process begins with the absorption of photons by the acetophenone molecule, leading to the formation of an electronically excited state. This excited molecule then undergoes a series of photophysical and photochemical transformations to generate the free radicals necessary to initiate polymerization.

Light Absorption and Formation of Excited States

The photochemical activity of acetophenones is centered around the carbonyl group (C=O), which acts as a chromophore. Upon absorbing UV radiation, typically in the 250-400 nm range, a valence electron is promoted from a non-bonding (n) or bonding (π) orbital to an anti-bonding (π*) orbital. This results in the formation of a short-lived excited singlet state (S₁).